molecular formula C12H10ClF2N5 B1264848 4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-C)pyridine hydrochloride CAS No. 143153-93-9

4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-C)pyridine hydrochloride

Numéro de catalogue: B1264848
Numéro CAS: 143153-93-9
Poids moléculaire: 297.69 g/mol
Clé InChI: JKXUBXRPDZPXOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nomenclature and Chemical Identity

4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound with systematic nomenclature reflecting its fused triazole-pyridine core. The International Union of Pure and Applied Chemistry (IUPAC) name delineates the substituents: a 4-amino group, a 2,6-difluorobenzyl moiety at position 1, and a hydrochloride salt. Key identifiers include:

Property Value
CAS Registry Number 143153-93-9 (hydrochloride salt); 133563-45-8 (free base)
Molecular Formula C₁₂H₉F₂N₅·HCl
SMILES Cl.Nc1ccn2c1nnc2Cc3c(F)cccc3F
InChI Key UGNDECDRUGMFRQ-UHFFFAOYSA-N (free base)
Alternate Designations BW-534U87, GI265080

The structural integrity of the triazolo[4,5-c]pyridine scaffold is critical to its biological activity, with the 2,6-difluorobenzyl group enhancing lipophilicity and target binding .

Historical Development and Discovery

The compound emerged from Burroughs Wellcome Co.'s anticonvulsant research in the 1990s, aiming to address limitations of purine-based therapies like BW A78U, which caused emesis in clinical trials . Synthesized via isosteric replacement of the purine core with a triazolopyridine system, BW-534U87 demonstrated comparable efficacy in rodent maximal electroshock (MES) models (ED₅₀ = 4.6 mg/kg intraperitoneally) without gastrointestinal side effects . Kelley et al. (1995) first reported its synthesis, highlighting the strategic substitution at position 1 to optimize pharmacokinetics .

Classification within Triazolopyridine Derivatives

Triazolopyridines comprise fused triazole and pyridine rings, with isomerism dictated by nitrogen placement. BW-534U87 belongs to the triazolo[4,5-c]pyridine subclass, distinguished by:

  • Core Structure : Triazole fused at pyridine positions 4 and 5 .
  • Substituents : 4-Amino group and 2,6-difluorobenzyl at position 1 .

Comparative analysis with related derivatives:

Compound Substituents Pharmacological Role
Trazodone 2-(3-Chlorophenyl)piperazine Antidepressant
BW-534U87 2,6-Difluorobenzyl, 4-amino Anticonvulsant
Filgotinib Cyclopropylamide Janus kinase inhibitor

The 2,6-difluorobenzyl group in BW-534U87 enhances blood-brain barrier penetration, critical for central nervous system activity .

Alternative Designations (BW-534U87)

The designation BW-534U87 originates from Burroughs Wellcome's internal coding system. Other identifiers include:

  • GI265080 : Used in pharmacological studies to denote its anticonvulsant profile .
  • Chemical Abstracts Service (CAS) : 143153-93-9 (hydrochloride), 133563-45-8 (free base) .

Notably, the free base (C₁₂H₉F₂N₅) and hydrochloride salt (C₁₂H₁₀ClF₂N₅) differ in solubility and crystallinity, impacting formulation strategies .

Position in Heterocyclic Chemistry Research

Triazolopyridines occupy a niche in medicinal chemistry due to their bioisosteric versatility. BW-534U87 exemplifies the utility of nitrogen-rich heterocycles in modulating neurological targets. Key advancements include:

  • Synthetic Methods : 1,3-Dipolar cycloaddition of pyridynes and azides , and palladium-catalyzed cross-coupling for analog diversification .
  • Mechanistic Insights : Dual inhibition of voltage-gated sodium channels and adenosine deaminase, synergistically suppressing epileptiform activity .

The compound’s success spurred research into triazolopyridine-based kinase inhibitors and antimicrobial agents, underscoring its foundational role in heterocyclic drug discovery .

Propriétés

Numéro CAS

143153-93-9

Formule moléculaire

C12H10ClF2N5

Poids moléculaire

297.69 g/mol

Nom IUPAC

1-[(2,6-difluorophenyl)methyl]triazolo[4,5-c]pyridin-4-amine;hydrochloride

InChI

InChI=1S/C12H9F2N5.ClH/c13-8-2-1-3-9(14)7(8)6-19-10-4-5-16-12(15)11(10)17-18-19;/h1-5H,6H2,(H2,15,16);1H

Clé InChI

JKXUBXRPDZPXOD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F.Cl

SMILES canonique

C1=CC(=C(C(=C1)F)CN2C3=C(C(=NC=C3)N)N=N2)F.Cl

Synonymes

4-amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-c)pyridine
BW 534U87
BW-534U87

Origine du produit

United States

Méthodes De Préparation

Core Triazolopyridine Formation

The triazolopyridine scaffold is typically constructed via cyclization reactions. A patented method employs ultrasonic-assisted ring closure using phosphorus oxychloride (POCl₃) as both solvent and catalyst.

Procedure :

  • Starting materials : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids under ultrasound irradiation (80–150°C).
  • Mechanism : The acid undergoes dehydration with POCl₃ to form an acyl chloride intermediate, which then reacts with the hydrazine group to form the triazole ring.
  • Example : Reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with 4-methoxybenzoic acid yields 70% of the triazolopyridine product after 3 hours.

Key Parameters :

  • Temperature : 105°C optimal for balancing reaction rate and yield.
  • Ultrasound frequency : Enhances reaction efficiency by promoting molecular collisions.

Introduction of the 2,6-Difluorobenzyl Group

The 2,6-difluorobenzyl moiety is introduced via N-alkylation of the triazolopyridine core.

Procedure :

  • Alkylation agent : 2,6-Difluorobenzyl bromide or chloride.
  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C.
  • Isolation : The alkylated intermediate is purified via recrystallization from ethanol/water.

Challenges :

  • Competing O-alkylation is minimized by using a bulky base.
  • Steric hindrance from the 2,6-difluoro substituents slows reaction kinetics.

Amination and Hydrochloride Salt Formation

The 4-amino group is introduced through nucleophilic substitution or catalytic hydrogenation .

Method A: Direct Amination

  • Conditions : Ammonia in methanol at 100°C under pressure.
  • Yield : ~60% after 12 hours.

Method B: Nitro Reduction

  • Conditions : Hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol.
  • Yield : 85–90% within 2 hours.

Salt Formation :
The free base is treated with hydrochloric acid (HCl) in dichloromethane, yielding the hydrochloride salt with >95% purity.

Optimization and Comparative Analysis

Reaction Efficiency by Method

Step Method Time (h) Yield (%) Purity (%)
Triazole Formation Ultrasonic 3 70 98
Alkylation Thermal 6 65 95
Amination Catalytic H₂ 2 88 99

Insights :

  • Ultrasonic cyclization reduces reaction time by 50% compared to conventional heating.
  • Catalytic hydrogenation outperforms direct amination in yield and speed.

Spectral Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 3.91 (s, 3H, CH₃ from methoxybenzoic acid).
  • δ 7.47–8.84 (m, aromatic protons).

Mass Spectrometry :

  • Molecular ion peak at m/z 297.69 (M⁺) confirms the molecular formula C₁₂H₁₀ClF₂N₅.

Industrial-Scale Considerations

Cost-Effectiveness

  • POCl₃ vs. Other Catalysts : POCl₃ is inexpensive but requires careful handling due to corrosivity.
  • Ultrasound Equipment : Capital costs offset by reduced reaction times and higher throughput.

Environmental Impact

  • Waste Streams : Chlorinated byproducts from POCl₃ necessitate neutralization before disposal.
  • Solvent Recovery : DMF and ethanol are recycled via distillation, reducing environmental footprint.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le BW-534U87 a été étudié de manière approfondie pour ses propriétés anticonvulsivantes. Il a montré une activité anticonvulsivante à large spectre dans divers modèles animaux, réduisant efficacement les crises induites par le choc électrique, le kindling électrique et les convulsivants chimiques. La capacité du composé à inhiber les canaux sodiques et à moduler les mécanismes dépendants de l’adénosine en fait un candidat prometteur pour le traitement de l’épilepsie et d’autres troubles du système nerveux.

Applications De Recherche Scientifique

BW-534U87 has been extensively studied for its anticonvulsant properties. It has shown broad-spectrum anticonvulsant activity in various animal models, effectively reducing seizures induced by electroshock, electrical kindling, and chemical convulsants . The compound’s ability to inhibit sodium channels and modulate adenosine-dependent mechanisms makes it a promising candidate for treating epilepsy and other nervous system disorders .

Comparaison Avec Des Composés Similaires

Le BW-534U87 est unique parmi les bloqueurs des canaux sodiques en raison de son double mécanisme d’action, impliquant à la fois l’inhibition des canaux sodiques et la modulation de l’adénosine . Cela le distingue des autres médicaments anticonvulsivants qui ciblent principalement les canaux sodiques ou d’autres cibles moléculaires.

Des composés similaires au BW-534U87 comprennent :

La combinaison unique d’inhibition des canaux sodiques et de modulation de l’adénosine du BW-534U87 en fait un candidat prometteur pour la poursuite de la recherche et du développement dans le domaine des médicaments anticonvulsivants.

Activité Biologique

4-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazolo(4,5-C)pyridine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a triazole ring fused with a pyridine moiety and a difluorobenzyl group. This unique arrangement contributes to its biological properties. The molecular formula is C12H10F2N4·HCl, with a molecular weight of 274.69 g/mol.

Research indicates that the biological activity of this compound may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds in the triazole family have been shown to inhibit various enzymes, including kinases and phosphatases. The specific interaction of this compound with target enzymes requires further elucidation through kinetic studies.
  • Antiproliferative Effects : Studies have demonstrated that triazole derivatives exhibit antiproliferative effects against several cancer cell lines. For instance, related compounds have shown significant inhibition of cell growth in breast and colon cancer models.

Antiproliferative Activity

A comparative analysis of the antiproliferative effects of various triazole derivatives indicates that this compound exhibits promising activity. The following table summarizes the IC50 values against different cancer cell lines:

Compound NameCell LineIC50 (µM)
This compoundMCF-7 (Breast)15.2
HT-29 (Colon)12.8
A549 (Lung)18.7
Reference Compound (e.g., Doxorubicin)MCF-70.5

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the difluorobenzyl substituent in enhancing biological activity. Modifications to the triazole or pyridine rings can significantly alter potency and selectivity.

Case Studies

Several case studies have explored the biological implications of this compound:

  • In Vitro Studies : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound led to apoptosis as indicated by increased caspase activity and PARP cleavage.
  • In Vivo Models : Animal studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models without significant toxicity.
  • Mechanistic Insights : Further investigations revealed that the compound may induce cell cycle arrest at the G2/M phase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.